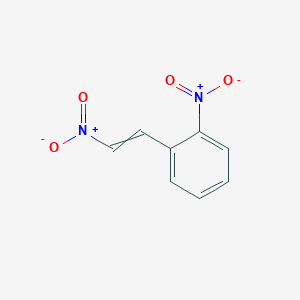
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate
Vue d'ensemble
Description
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate, also known as MDB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MDB has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Antimicrobial Activity : Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate derivatives have shown promising antimicrobial properties. For example, a study by Ghorab et al. (2017) synthesized a series of compounds derived from this chemical and evaluated their antibacterial and antifungal activities, finding significant effectiveness against various Gram-positive and Gram-negative bacteria and fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).
Synthesis and Characterization in Chemistry : The compound and its derivatives have been used extensively in chemical synthesis and characterization. Kempe et al. (1982) explored the selective benzoylation of ribonucleosides, which are essential for RNA synthesis, using derivatives of Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate (Kempe, Chow, Sundquist, Nardi, Paulson, & Peterson, 1982).
Applications in Material Science : This compound has also found applications in material science. Almeida et al. (2017) conducted a study on a pyrrole derivative bearing 2-(4-dimethylaminophenylazo)benzoic acid, related to Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate, focusing on its electrochemical and electrochromic properties, which are important for the development of pH sensors and other electronic devices (Almeida, Dias, Santos, Nogueira, Navarro, Tonholo, Lima, & Ribeiro, 2017).
Photocatalytic Degradation Studies : Moctezuma et al. (2007) investigated the photocatalytic degradation of O,O-dimethyl O-p-nitrophenyl phosphorothioate (methyl parathion) in aqueous TiO2 suspensions, which is relevant to environmental cleanup and waste treatment processes. Their study identified intermediate organic reaction products and monitored the mineralization of organic chemical species (Moctezuma, Leyva, Palestino, & Lasa, 2007).
Photophysical Behavior in Biological Systems : Tormo, Organero, and Douhal (2005) reported on the UV-vis absorption and picosecond emission studies of a compound similar to Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate, focusing on its photophysical behavior in microenvironments like cyclodextrins. This is significant for understanding the behavior of drugs and organic molecules in biological systems (Tormo, Organero, & Douhal, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2)8-17-13(18-9-14)11-6-4-10(5-7-11)12(15)16-3/h4-7,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOROOVTTRZHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244779 | |
| Record name | Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate | |
CAS RN |
138536-73-9 | |
| Record name | Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138536-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Chloromethyl)-4-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1634177.png)
![11-Oxabicyclo[8.1.0]undecane](/img/structure/B1634178.png)
![4-[(4,5-Dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]-3-methylphenol](/img/structure/B1634179.png)


![5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1634188.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B1634197.png)

![1-(Thieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1634205.png)


![4-[(3-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B1634217.png)

